

Diphenidol-d10: A Technical Guide for Researchers

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Introduction

Diphenidol-d10 is the deuterium-labeled analog of Diphenidol, an antiemetic and anti-vertigo agent. As a stable isotope-labeled compound, **Diphenidol-d10** serves as an ideal internal standard for the precise quantification of Diphenidol in biological matrices during pharmacokinetic, metabolic, and forensic studies.[1] Its use in analytical methods, particularly those involving mass spectrometry, significantly enhances the accuracy and reliability of results by correcting for variations during sample preparation and analysis.[1] This guide provides an in-depth overview of the chemical properties, analytical applications, and relevant biological context of **Diphenidol-d10** for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

Diphenidol-d10 is characterized by the substitution of ten hydrogen atoms with deuterium on the piperidine ring, resulting in a higher molecular weight compared to its parent compound. This isotopic labeling makes it distinguishable by mass spectrometry without altering its chemical behavior in analytical systems.

Table 1: Physicochemical Properties of **Diphenidol-d10**



Property	Value	Source(s)
IUPAC Name	4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1,1-diphenylbutan-1-ol	[2]
Synonyms	Diphenadol-d10, 1,1-diphenyl-4-(piperidin-1-yl-d10)butan-1-ol	[2]
Molecular Formula	C21H17D10NO	
Molecular Weight	319.5 g/mol	
Exact Mass	319.272031944 Da	
CAS Number	2928181-97-7	-
Appearance	White to Off-White Solid	-
Purity	≥99% deuterated forms (d1-d10)	_

Table 2: Storage and Handling

Condition	Recommendation	Source(s)
Storage Temperature	-80°C (long-term, 6 months); -20°C (short-term, 1 month)	
Shipping	Shipped on dry ice	_
Container	Keep in a tightly sealed, light- resistant container	
General Handling	Store away from heat, moisture, and direct light. Keep from freezing.	

Analytical Applications and Experimental Protocols



The primary application of **Diphenidol-d10** is as an internal standard (IS) for the quantitative analysis of Diphenidol in biological samples using hyphenated chromatographic and mass spectrometric techniques.

Protocol: Quantification of Diphenidol in Human Plasma via UPLC-MS/MS

This protocol outlines a validated method for determining Diphenidol concentrations in plasma, a common procedure in clinical and forensic toxicology.

- 1. Sample Preparation:
- Aliquoting: Transfer a precise volume of human plasma (e.g., 100 μL) into a microcentrifuge tube.
- Internal Standard Spiking: Add a small volume of a known concentration of **Diphenidol-d10** solution to each plasma sample.
- Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the sample.
 This step is crucial for removing larger protein molecules that can interfere with the analysis.
- Vortexing and Centrifugation: Mix the sample thoroughly using a vortex mixer. Centrifuge at high speed to pellet the precipitated proteins.
- Supernatant Collection: Carefully collect the supernatant, which contains the analyte (Diphenidol) and the internal standard (**Diphenidol-d10**), for injection into the UPLC-MS/MS system.
- 2. Chromatographic Separation:
- System: An Ultra-Performance Liquid Chromatography (UPLC) system.
- Column: A C18 analytical column is typically used for separation.
- Mobile Phase: A suitable gradient of aqueous and organic solvents is used to separate
 Diphenidol and Diphenidol-d10 from other matrix components.



- Injection Volume: A small volume (e.g., 5 μL) of the prepared supernatant is injected.
- 3. Mass Spectrometric Detection:
- System: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Detection: The system is set to monitor specific mass-to-charge (m/z) transitions for both Diphenidol and **Diphenidol-d10**. This technique, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.
- Quantification: The concentration of Diphenidol in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Diphenidol. The method has been shown to be linear over a range of 0.200–200 ng/mL, with a lower limit of quantification of 0.200 ng/mL.



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UPLC-MS/MS workflow for quantifying Diphenidol using **Diphenidol-d10**.

Biological Context: Mechanism of Action of Diphenidol

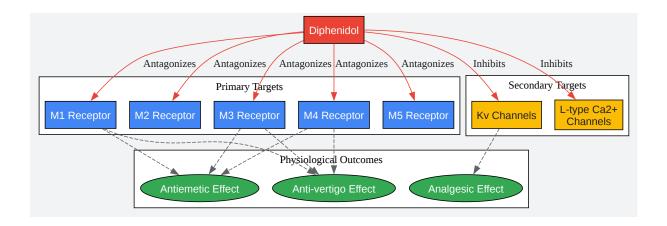
While **Diphenidol-d10**'s primary role is analytical, understanding the biological activity of the parent compound is essential for its application in research. Diphenidol exerts its therapeutic effects primarily by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs).

 Muscarinic Receptor Antagonism: Diphenidol shows affinity for all five subtypes of muscarinic receptors (M1-M5). Its antiemetic and anti-vertigo effects are largely attributed to



its action on these receptors within the vestibular system and the chemoreceptor trigger zone in the brain.

- Ion Channel Inhibition: In addition to its effects on mAChRs, Diphenidol has been shown to inhibit Kv channels and L-type voltage-gated calcium channels.
- Therapeutic Uses: Formulations containing Diphenidol are used to treat nausea, vomiting, and vertigo. It has also been investigated for its potential to reduce neuropathic pain by decreasing levels of the pro-inflammatory cytokine TNF-α.



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